molecular formula C18H16N2O2 B15063587 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one CAS No. 61094-58-4

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one

Cat. No.: B15063587
CAS No.: 61094-58-4
M. Wt: 292.3 g/mol
InChI Key: DALXLBXQLKLEKJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with an appropriate acetylated quinoline derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one may have several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    4-Pyridinecarboxaldehyde: A key intermediate in the synthesis of the target compound.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its combination of an acetyl group, an ethyl group, and a pyridinyl group on the quinoline core makes it a compound of interest for further study.

Properties

CAS No.

61094-58-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-acetyl-1-ethyl-7-pyridin-4-ylquinolin-4-one

InChI

InChI=1S/C18H16N2O2/c1-3-20-11-16(12(2)21)18(22)15-5-4-14(10-17(15)20)13-6-8-19-9-7-13/h4-11H,3H2,1-2H3

InChI Key

DALXLBXQLKLEKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C

Origin of Product

United States

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